

# Spectroscopic Analysis of Dilaureamidoglutamide Lysine: A Technical Guide

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## Compound of Interest

Compound Name: Dilaureamidoglutamide lysine

Cat. No.: B12765534

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of **Dilaureamidoglutamide Lysine**, a key ingredient in advanced drug delivery systems and cosmetic formulations. This document details the expected results from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational understanding for researchers in the field.

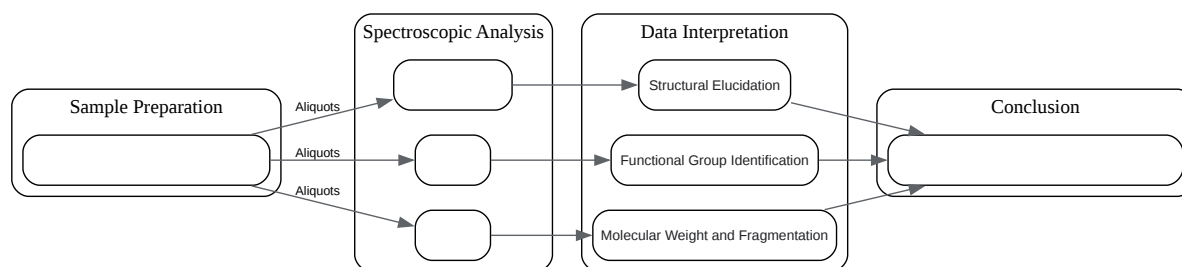
## Chemical Structure and Properties

**Dilaureamidoglutamide lysine** is a Gemini surfactant characterized by two hydrophobic lauroyl chains and a hydrophilic headgroup composed of glutamic acid and lysine residues. This amphiphilic nature allows it to form micelles and other self-assembled structures, making it an effective solubilizing agent and penetration enhancer.

Property	Value	Source
Molecular Formula	C40H72N4O10	[1]
Molecular Weight	769.0 g/mol	[1]
IUPAC Name	(2S)-2,6-bis[[(4S)-4-carboxy-4-(dodecanoylamino)butanoyl]amino]hexanoic acid	[1]
Monoisotopic Mass	768.52484451 Da	[1]

## Spectroscopic Analysis Workflow

The comprehensive characterization of **Dilaoramidoglutamide Lysine** involves a multi-technique spectroscopic approach. The general workflow ensures accurate identification and purity assessment.



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Caption: General workflow for the spectroscopic analysis of **Dilaoramidoglutamide Lysine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **Dilaoramidoglutamide Lysine**, providing detailed information about the carbon and proton environments within the molecule.

### Predicted $^1\text{H}$ -NMR Spectral Data

The proton NMR spectrum will exhibit characteristic signals for the different moieties of the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~ 0.88	Triplet	Terminal methyl groups ( $-\text{CH}_3$ ) of lauroyl chains
~ 1.25	Multiplet	Methylene protons ( $-\text{CH}_2-$ ) of lauroyl chains
~ 1.62	Multiplet	$\beta$ -Methylene protons to carbonyl group of lauroyl chains
~ 2.20	Triplet	$\alpha$ -Methylene protons to carbonyl group of lauroyl chains
~ 1.80 - 2.40	Multiplet	Glutamic acid and Lysine side chain protons
~ 3.20	Multiplet	$\epsilon$ -Methylene protons of Lysine
~ 4.20 - 4.50	Multiplet	$\alpha$ -Protons of Lysine and Glutamic acid
~ 7.50 - 8.50	Broad Singlet	Amide protons ( $-\text{NH}-$ )
~ 10.0 - 12.0	Broad Singlet	Carboxylic acid protons ( $-\text{COOH}$ )

## Predicted $^{13}\text{C}$ -NMR Spectral Data

The carbon NMR spectrum provides complementary information on the carbon skeleton.

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 14.1	Terminal methyl carbons (-CH <sub>3</sub> ) of lauroyl chains
~ 22.7 - 34.2	Methylene carbons (-CH <sub>2</sub> -) of lauroyl chains
~ 25.0 - 32.0	Lysine and Glutamic acid side chain carbons
~ 40.5	$\epsilon$ -Carbon of Lysine
~ 53.0 - 55.0	$\alpha$ -Carbons of Lysine and Glutamic acid
~ 172.0 - 176.0	Amide and Carboxylic acid carbonyl carbons (C=O)

## Experimental Protocol for NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of **Dilaoramidoglutamide Lysine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H-NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C-NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

## Infrared (IR) Spectroscopy

FTIR spectroscopy is employed to identify the key functional groups present in **Dilaoramidoglutamide Lysine**.

## Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3300	Strong, Broad	N-H stretching (amides) and O-H stretching (carboxylic acids)
2920, 2850	Strong	C-H stretching of methylene and methyl groups
~ 1730	Strong	C=O stretching of carboxylic acids
~ 1640	Strong	Amide I band (C=O stretching)
~ 1540	Strong	Amide II band (N-H bending and C-N stretching)
~ 1465	Medium	C-H bending of methylene groups
~ 1250	Medium	C-O stretching and O-H bending of carboxylic acids

## Experimental Protocol for FTIR Analysis

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder and press into a thin pellet.[\[2\]](#)
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Collect the spectrum over a range of 4000-400 cm<sup>-1</sup>.
- Data Processing: Perform a background subtraction and analyze the absorption bands.

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of **Dilaoramidoglutamide Lysine**, which aids in structural confirmation.

## Predicted Mass Spectrometry Data

m/z Value	Ion
769.0	$[M+H]^+$ (protonated molecule)
791.0	$[M+Na]^+$ (sodiated molecule)
384.5	$[M+2H]^{2+}$ (doubly charged molecule)

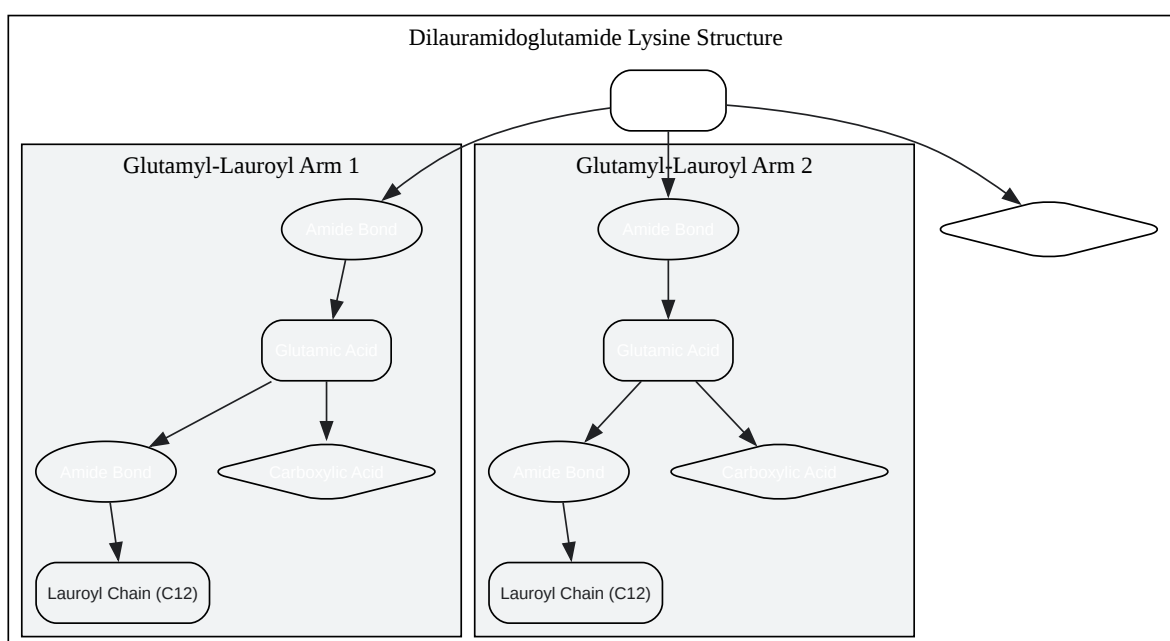
Fragmentation is expected to occur at the amide bonds, leading to characteristic losses of the lauroyl groups and fragmentation of the amino acid backbone.

## Experimental Protocol for LC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Chromatography:
  - Column: C18 reverse-phase column.
  - Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
  - Flow Rate: 0.2-0.5 mL/min.
- Mass Spectrometry:
  - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
  - Analyzer: Time-of-Flight (TOF) or Quadrupole.
  - Analysis Mode: Full scan to detect the molecular ion and tandem MS (MS/MS) to analyze fragmentation patterns.
- Data Analysis: Identify the molecular ion peaks and analyze the fragmentation pattern to confirm the structure.

# Structural Representation and Key Functional Groups

The chemical structure of **Dilaureamidoglutamide Lysine** highlights the key functional groups that are identified through spectroscopic analysis.



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Caption: Key functional groups in the structure of **Dilaureamidoglutamide Lysine**.

This guide provides a comprehensive, albeit predictive, spectroscopic overview of **Dilaureamidoglutamide Lysine**. Actual experimental data may vary slightly based on the specific instrumentation and conditions used. Researchers are encouraged to use this document as a reference for their own analytical work.

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## References

- 1. Dilauramidoglutamide lysine | C<sub>40</sub>H<sub>72</sub>N<sub>4</sub>O<sub>10</sub> | CID 101465082 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [Spectroscopic Analysis of Dilauramidoglutamide Lysine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12765534#spectroscopic-analysis-of-dilauramidoglutamide-lysine-nmr-ir-ms]

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